molecular formula C9H11ClN2O4 B613163 (S)-4-Nitrophenyl 2-aminopropanoate hydrochloride CAS No. 17463-53-5

(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride

Cat. No.: B613163
CAS No.: 17463-53-5
M. Wt: 246.65
InChI Key: PCXNSMBHNXCGRR-RGMNGODLSA-N
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Description

(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride is a chemical compound with significant importance in various scientific fields It is characterized by the presence of a nitrophenyl group attached to an aminopropanoate moiety, with the hydrochloride salt form enhancing its solubility and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Nitrophenyl 2-aminopropanoate hydrochloride typically involves the esterification of (S)-2-aminopropanoic acid with 4-nitrophenol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitrophenyl group can yield aminophenyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (S)-4-Nitrophenyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative states. The aminopropanoate moiety can interact with enzymes or receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Isopropyl 2-aminopropanoate hydrochloride
  • (S)-Methyl 2-aminopropanoate hydrochloride
  • (S)-Propyl 2-aminopropanoate hydrochloride

Uniqueness

(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that lack the nitrophenyl moiety, making it valuable for specific research applications.

Properties

IUPAC Name

(4-nitrophenyl) (2S)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4.ClH/c1-6(10)9(12)15-8-4-2-7(3-5-8)11(13)14;/h2-6H,10H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXNSMBHNXCGRR-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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